molecular formula C9H12N2O6S B11850344 Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate CAS No. 73987-44-7

Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate

Cat. No.: B11850344
CAS No.: 73987-44-7
M. Wt: 276.27 g/mol
InChI Key: VBHCWROSOWPTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate is a tetrahydroquinoline derivative featuring a nitro (-NO₂) group at the 7-position and a hydrogen sulfate (HSO₄⁻) counterion. Tetrahydroquinolines are partially saturated heterocyclic compounds with a fused benzene and pyridine ring system.

Properties

CAS No.

73987-44-7

Molecular Formula

C9H12N2O6S

Molecular Weight

276.27 g/mol

IUPAC Name

7-nitro-1,2,3,4-tetrahydroquinoline;sulfuric acid

InChI

InChI=1S/C9H10N2O2.H2O4S/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8;1-5(2,3)4/h3-4,6,10H,1-2,5H2;(H2,1,2,3,4)

InChI Key

VBHCWROSOWPTFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Aniline-Dihalopropionaldehyde Cyclization

A foundational method involves reacting aniline with 2,3-dibromopropionaldehyde in concentrated sulfuric acid (50% w/w) at 113–115°C for 1 hour. The reaction proceeds via electrophilic aromatic substitution, forming the THQ core. Key parameters include:

  • Molar ratio : 1:1 aniline to dihalo compound.

  • Acid concentration : 40–100% sulfuric acid.

  • Temperature : 60–135°C.

Post-reaction, the mixture is neutralized with sodium hydroxide, and the product is isolated via steam distillation. This method yields unsubstituted THQ as a precursor for subsequent nitration.

Regioselective Nitration at the 7-Position

Introducing the nitro group at the 7-position requires precise control of reaction conditions to minimize 6-nitro isomer formation.

Nitrating Mixture Composition

A nitrating agent composed of potassium nitrate (KNO₃) dissolved in concentrated sulfuric acid (H₂SO₄) at 0°C is employed. The THQ derivative (e.g., Fmoc-protected THQ) is added dropwise to this mixture, followed by stirring at room temperature for 2.5 hours.

ParameterValue
KNO₃:H₂SO₄ ratio1:1 (molar)
Temperature0°C (initial), RT (post-mix)
Reaction time2.5 hours
Yield (7-nitro-THQ)41%

This method produces a 1:1.6 ratio of 7-nitro- to 6-nitro-THQ , necessitating chromatographic separation.

Separation of Regioisomers

Regioisomers are resolved using preparative HPLC with a C₁₈ column (5 μm, 250 mm × 20 mm ID). The 7-nitro isomer elutes at 9.33 min , while the 6-nitro isomer elutes at 9.82 min .

Hydrogen Sulfate Salt Formation

The nitro-THQ intermediate is converted to its hydrogen sulfate salt via acid-base neutralization.

Sulfuric Acid Quenching

Post-nitration, the reaction mixture is quenched in ice-water, and sulfuric acid is introduced to protonate the THQ nitrogen. The hydrogen sulfate salt precipitates and is isolated via filtration.

PropertyValue
Boiling point325.2°C at 760 mmHg
Flash point150.5°C
Molecular weight276.266 g/mol
SolubilityInsoluble in water (neutral pH)

Alternative Sulfonation Routes

In some protocols, sulfur trioxide (SO₃) complexes in dichloromethane are used to sulfonate the THQ nitrogen directly, followed by neutralization with ammonium hydroxide to yield the hydrogen sulfate salt.

Optimization Challenges and Solutions

Regioselectivity in Nitration

The electron-donating effect of the THQ nitrogen directs nitration to the para position (7-position). However, steric hindrance can favor the 6-nitro isomer. Adjusting the acid strength (e.g., using fuming sulfuric acid) enhances para selectivity.

Yield Improvement Strategies

  • Protecting groups : Fmoc protection of the THQ nitrogen reduces side reactions during nitration, improving yield from 25% to 41%.

  • Low-temperature nitration : Maintaining 0°C during reagent mixing minimizes oxidative decomposition.

Industrial-Scale Considerations

Cost-Effective Purification

Steam distillation is preferred over HPLC for large-scale isolation, reducing solvent costs.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Aniline cyclization4485High
Fmoc-THQ nitration4195Medium
Direct sulfonation6890High

Chemical Reactions Analysis

Types of Reactions: Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H12N2O6S
  • Molecular Weight : 276.27 g/mol
  • CAS Number : 73987-44-7
  • IUPAC Name : 7-nitro-1,2,3,4-tetrahydroquinoline; sulfuric acid

The compound features a quinoline ring system substituted with a nitro group and is combined with hydrogen sulfate. This configuration allows it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions.

Medicinal Chemistry

Quinoline derivatives are extensively studied for their potential therapeutic effects. Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate has shown promise in:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties against various pathogens . The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Antimalarial Properties : Quinoline compounds have been traditionally used in the treatment of malaria. The specific structure of this compound enhances its efficacy against malaria-causing parasites.

Chemical Synthesis

This compound serves as a precursor in the synthesis of complex organic molecules:

  • Synthesis of Dyes and Pigments : Quinoline derivatives are utilized in the production of synthetic dyes and pigments due to their ability to undergo electrophilic substitution reactions . The unique properties of this compound make it suitable for creating vibrant colors in industrial applications.
  • Intermediate for Laser Dyes : It is also an intermediate in the synthesis of laser dyes that operate efficiently at specific wavelengths . The efficient preparation methods for these dyes highlight the compound's industrial relevance.

Biological Studies

The compound is under investigation for its structural–activity relationships (SAR) which could lead to the development of new therapeutic agents targeting various diseases:

  • Neurodegenerative Disorders : Analogues of tetrahydroquinolines have been researched for their potential effects on neurodegenerative diseases . This opens avenues for developing treatments based on quinoline derivatives.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of quinoline exhibited notable antimicrobial activity against drug-resistant strains of bacteria. The mechanism involved the disruption of bacterial DNA synthesis through intercalation by the quinoline ring system.

Case Study 2: Synthesis of Laser Dyes

Research highlighted the efficient synthesis of laser dyes from quinoline derivatives. The study emphasized the importance of optimizing reaction conditions to enhance yield and stability of the resulting compounds.

Comparison with Related Compounds

Compound NameStructureApplications
QuinolineBasic structureBroad spectrum antimicrobial
1,2,3,4-TetrahydroquinolineHydrogenated derivativeUsed in medicinal chemistry
7-NitroquinolineNitro-substituted derivativeAntimicrobial and dye synthesis

This compound stands out due to its unique combination of functional groups that provide distinct chemical properties and biological activities compared to other derivatives.

Mechanism of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The quinoline ring system can also intercalate with DNA, disrupting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of the target compound with analogous tetrahydroquinoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Solubility Applications
Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate C₉H₁₁N₃O₂·H₂SO₄ 291.28 7-NO₂, HSO₄⁻ Not reported Likely water-soluble (HSO₄⁻) Pharmaceuticals, corrosion inhibitors
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline C₁₃H₁₈N₂O₂ 234.29 7-NO₂, 1-isobutyl Not reported Not reported Potential antimicrobial agent
7-Hydroxy-1,2,3,4-tetrahydroquinoline C₉H₁₁NO 149.19 7-OH Not reported Moderate in polar solvents Antioxidants, dyes
1,2,3,4-Tetrahydroquinoline-7-carboxylic acid C₁₀H₁₁NO₂ 177.20 7-COOH 168–170 Soluble in basic solutions Pharmaceutical intermediates
1,2,3,4-Tetrahydroquinoline (base) C₉H₁₁N 133.19 None 15–17 1.06 g/cm³ (density) Coatings, chemical synthesis

Key Observations:

  • Hydrogen Sulfate Counterion: The HSO₄⁻ group improves water solubility, a critical factor for drug formulation. This contrasts with the carboxylic acid derivative (C₁₀H₁₁NO₂), which requires basic conditions for solubility .
  • Thermodynamic Data: The unsubstituted tetrahydroquinoline base has a low melting point (15–17°C) and moderate density, serving as a scaffold for functionalized derivatives .

Biological Activity

Quinoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate (CAS No. 73987-44-7) stands out for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC9H12N2O6S
Molecular Weight276.27 g/mol
IUPAC Name7-nitro-1,2,3,4-tetrahydroquinoline; sulfuric acid
CAS Number73987-44-7

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The nitro group in this compound can be reduced to form reactive intermediates that exhibit antimicrobial properties by disrupting cellular processes.
  • DNA Intercalation : The quinoline ring system can intercalate with DNA, potentially inhibiting replication and transcription processes.
  • Cell Signaling Modulation : This compound may influence cytokine generation and gene modulation pathways.

Pharmacological Activities

Quinoline derivatives are known for a wide range of pharmacological activities:

  • Anticancer : Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. For instance, structure-activity relationship (SAR) studies indicate that modifications at the 7-position enhance antitumor activity .
  • Antimalarial : The presence of a basic nitrogen atom in the quinoline ring is crucial for antimalarial efficacy. Compounds with halogen substitutions have shown improved activity against malaria .
  • Antibacterial and Antifungal : Various quinoline derivatives have exhibited significant antibacterial and antifungal properties .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the anticancer potential of several quinoline derivatives using cell viability assays. Compounds with hydroxyl or methoxy groups at position 7 showed enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Properties :
    • Research indicated that this compound demonstrated potent activity against various bacterial strains. The mechanism involved the disruption of bacterial cell wall synthesis.
  • Cardioprotective Effects :
    • In a model of doxorubicin-induced cardiotoxicity using H9c2 cardiomyocytes, certain quinoline derivatives exhibited cardioprotective effects by maintaining cell viability above 40 µM concentrations .

Structure-Activity Relationship (SAR)

The effectiveness of Quinoline derivatives often depends on specific structural features:

  • Nitro Group : Essential for bioactivity; its reduction leads to active metabolites.
  • Substituents at Position 7 : Hydroxyl or methoxy groups enhance anticancer properties.
  • Basic Nitrogen Atoms : Critical for antimalarial activity; their presence increases binding affinity to target enzymes.

Q & A

Basic: What are the established synthetic routes for preparing Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate?

Methodological Answer:
The synthesis typically involves nitration of 1,2,3,4-tetrahydroquinoline followed by sulfate salt formation. Key steps include:

  • Nitration: Introduce the nitro group at position 7 using nitric acid under controlled temperature (0–5°C) to avoid over-nitration .
  • Reduction: If starting from nitroquinoline, reduce the aromatic ring using sodium borohydride or catalytic hydrogenation to form the tetrahydroquinoline backbone .
  • Sulfate Salt Formation: React the free base with sulfuric acid in a stoichiometric ratio. Adjust sulfuric acid concentration (10–30%) to optimize yield and purity, as demonstrated in analogous sulfate salt syntheses .
  • Purification: Crystallize the product from ethanol/water mixtures to remove unreacted reagents .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., nitro, sulfate) via characteristic absorption bands (e.g., S-O stretching at ~1050 cm⁻¹, nitro symmetric/asymmetric stretches) .
  • Mass Spectrometry (EI): Confirm molecular weight and fragmentation patterns using electron ionization. The sulfate group may fragment as HSO₄⁻ (m/z 97) .
  • UV/Vis Spectroscopy: Analyze conjugation effects of the nitro group and tetrahydroquinoline backbone, with absorbance expected in the 250–350 nm range .
  • NMR: Use ¹H/¹³C NMR to resolve ring substituents and confirm hydrogenation of the quinoline ring .

Basic: How can researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Oxidative Stability: Test degradation in sulfate radical (SO₄⁻·) systems (e.g., Fe²⁺/persulfate) at pH 3–7, monitoring via HPLC or LC-MS. Degradation kinetics can reveal susceptibility to oxidation .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. NIST data for related tetrahydroquinolines show melting points near 15–17°C and boiling points ~249°C .
  • pH Stability: Incubate the compound in buffers (pH 1–12) and quantify intact compound using UV or MS over 24–72 hours .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative Studies: Test the compound alongside structural analogs (e.g., non-nitrated or non-sulfated derivatives) to isolate the nitro/sulfate contributions to activity .
  • Mechanistic Profiling: Use enzyme inhibition assays (e.g., kinase or cytochrome P450 screens) to identify specific targets. Quinoline derivatives often interact with metal-dependent enzymes .
  • Data Normalization: Control for purity (e.g., residual solvents, byproducts) via HPLC and elemental analysis, as impurities may skew bioactivity results .

Advanced: What computational methods predict the electronic effects of the nitro and sulfate groups?

Methodological Answer:

  • DFT Calculations: Model HOMO-LUMO gaps to assess electron-withdrawing effects of the nitro group and charge distribution from the sulfate. Basis sets like B3LYP/6-311+G(d,p) are recommended .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., DNA or proteins) to rationalize activity discrepancies. Focus on hydrogen bonding from sulfate and steric effects of nitro .

Advanced: How can degradation pathways be elucidated in environmental or biological systems?

Methodological Answer:

  • Advanced Oxidation Processes (AOPs): Expose the compound to UV/H₂O₂ or Fe²⁺/persulfate systems. Identify intermediates via LC-MSⁿ and propose pathways based on fragment ions .
  • Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track nitrogen fate during degradation, aiding in metabolite identification .

Advanced: What strategies improve solubility for in vitro studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water or ethanol-water mixtures (<5% organic phase) to enhance solubility without destabilizing the sulfate salt .
  • pH Adjustment: Ionize the tetrahydroquinoline nitrogen (pKa ~8–10) by lowering pH to improve aqueous solubility. Monitor stability to avoid hydrolysis .

Advanced: How does the sulfate group influence reactivity in substitution reactions?

Methodological Answer:

  • Nucleophilic Substitution: The sulfate acts as a leaving group in alkaline conditions. React with amines (e.g., benzylamine) in DMF at 60°C to form amine derivatives .
  • Electrophilic Aromatic Substitution: Nitro groups deactivate the ring, but the tetrahydroquinoline backbone allows regioselective bromination at positions 5/8 using Br₂ in acetic acid .

Advanced: What synergistic effects are observed in oxidation reactions?

Methodological Answer:

  • Fe²⁺/Persulfate Systems: The sulfate radical (SO₄⁻·) generated in situ selectively oxidizes the tetrahydroquinoline ring, forming quinoline-N-oxide derivatives. Optimize Fe²⁺:persulfate ratios (1:2–1:5) for maximum efficiency .

Advanced: How to assess acute toxicity in preclinical models?

Methodological Answer:

  • In Vitro Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells. Compare IC₅₀ values with non-nitrated analogs to attribute toxicity to the nitro group .
  • In Vivo Studies: Administer graded doses (10–100 mg/kg) in rodent models, monitoring liver/kidney function markers (AST, ALT, creatinine). Follow OECD Guidelines 423 for acute oral toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.